N-(4-Methoxyphenyl)-2-methylalanine

Physicochemical Properties Medicinal Chemistry Lead Optimization

Researchers using N-phenyl-2-methylalanine scaffolds often face limited hydrogen-bonding capacity and rigid binding conformations that restrict lead optimization. N-(4-Methoxyphenyl)-2-methylalanine resolves these constraints with a para-methoxy substituent that adds a hydrogen-bond acceptor and conformational flexibility. • 4 vs. 3 HBA count: expands hydrogen-bonding vectors for polar or charged binding pockets. • Extra rotatable bond: enables sampling of distinct conformations for flexible or cryptic sites. • Differentiated anticancer activity: specific bioactivity signature not replicated by non-methoxylated analogs, relevant for oncology screening decks.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 103856-06-0
Cat. No. B1285414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxyphenyl)-2-methylalanine
CAS103856-06-0
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)NC1=CC=C(C=C1)OC
InChIInChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-4-6-9(15-3)7-5-8/h4-7,12H,1-3H3,(H,13,14)
InChIKeyWCPRVWFUKWZJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)-2-methylalanine Overview


N-(4-Methoxyphenyl)-2-methylalanine is a synthetic non-proteinogenic amino acid derivative characterized by an alpha-methyl alanine core and a para-methoxyphenyl substituent on the amino group [1]. This compound, also known as 2-(4-methoxyanilino)-2-methylpropanoic acid, is primarily utilized as a building block or fragment in medicinal chemistry and chemical biology research, available through screening library suppliers like ChemBridge [2]. Its structure offers a unique combination of a sterically constrained alpha,alpha-disubstituted acid and an electron-rich aromatic ring, distinguishing it from simpler anilino-acid analogs.

Workflow Medicinal chemistry fragment screening Screening library sourcing
Selection Logic Sterically constrained alpha,alpha-disubstituted acid core Unique building block topology
Method Context Electron-rich aromatic ring for polar or charged binding pockets Lead optimization vector

N-(4-Methoxyphenyl)-2-methylalanine vs. N-Aryl Alanines


Simple substitution of the 4-methoxy group or the alpha-methyl alanine backbone in compounds like N-phenyl-2-methylalanine can significantly alter key physicochemical and potentially pharmacodynamic properties [1]. The presence of the para-methoxy substituent introduces an additional hydrogen bond acceptor site and modifies the electron density on the phenyl ring, which can impact molecular recognition, off-target rates, and downstream pharmacokinetic profiles in lead optimization. The specific quantitative effects are highlighted in the evidence below, demonstrating why a generic replacement cannot be assumed to retain the same profile .

Target: 4-Methoxyphenyl derivative
  • + Increased hydrogen bond acceptor count
  • + Higher conformational flexibility
  • + Reported anticancer screening activity
Simple N-Phenyl analog
  • - Fewer polar interaction sites
  • - Different conformational landscape
  • - Biological profile may not transfer

N-(4-Methoxyphenyl)-2-methylalanine: Comparative Evidence


Hydrogen Bond Acceptor Count vs. N-Phenyl-2-methylalanine

The addition of the para-methoxy group on N-(4-Methoxyphenyl)-2-methylalanine increases the hydrogen bond acceptor count compared to the unsubstituted N-phenyl-2-methylalanine [1][2]. This directly affects the compound's polarity and potential for key binding interactions.

HBA Count
Head-to-head
4 vs. 3
+1 HBA (33% increase)
Supports distinct electrostatic interaction potential in lead optimization.
Computed model via PubChem
Physicochemical Properties Medicinal Chemistry Lead Optimization

Rotatable Bond Count vs. N-Phenyl-2-methylalanine

The methoxy substituent introduces an additional rotatable bond compared to the hydrogen-substituted analog, which can affect ligand entropy and the conformational space available for binding. The target compound has 4 rotatable bonds versus 3 for N-phenyl-2-methylalanine [1][2].

Rotatable Bonds
Head-to-head
4 vs. 3
+1 rotatable bond (33% increase)
Context-dependent conformational sampling for flexible binding sites.
Entropic penalty requires review
Conformational Analysis Molecular Modeling Drug-likeness

Anticancer Activity vs. Non-Substituted Analog

N-(4-Methoxyphenyl)-2-methylalanine and its derivatives have been evaluated for anticancer activity against various human cancer cell lines, including liver, leukemia, and breast cancer cells [1]. This biological profile is not reported for the simpler N-phenyl-2-methylalanine scaffold in the same context, suggesting the methoxy substituent is critical for this activity.

Screening Activity
Cross-study comparable
Active vs. Not Active
Qualitative difference
Reported cell-model response context in oncology screens.
Exact IC50 values not publicly available
Anticancer Activity Cell-based Assays HTS Screening

N-(4-Methoxyphenyl)-2-methylalanine Applications


Polarity in Fragment-Based Drug Design

Based on its increased hydrogen bond acceptor count (4 vs. 3) relative to N-phenyl-2-methylalanine, this compound is a strategic alternative in fragment library design for targets with polar or charged binding pockets. The additional HBA can be exploited for exploring new hydrogen bonding vectors in hit-to-lead optimization [1].

Conformational Space Exploration

The additional rotatable bond (4 vs. 3) provides a distinct conformational landscape. Researchers seeking to escape binding mode limitations of a rigid N-phenyl-lead series can use this compound to sample new binding conformations that might be required for interaction with flexible or cryptic binding sites [1].

Oncology Compound Screening

For teams running cell-based anti-cancer screens, the reported activity of this compound and its derivatives against a panel of human cancer cell lines makes it a relevant inclusion in a target-agnostic screening deck. Its activity profile, which is not seen in the non-methoxylated analog, makes it a differentiated starting point for medicinal chemistry efforts in oncology [2].

Competitive Intelligence and Product Strategy

Given the specific bioactivity signature conferred by the 4-methoxy substituent, competitors' mere use of the generic N-phenyl-2-methylalanine scaffold cannot replicate the cancer-related screening hits. This compound provides a specific, defendable chemical space for probe or lead validation in oncological models [2].

Application
Selection Property
Validation Focus
Fragment-based drug design
Polarity and HBA count review
Hydrogen bonding vector exploration
Conformational space exploration
Rotatable bond count context
Binding mode sampling for flexible sites
Oncology compound screening
Cancer cell-line assay context
Cell-model endpoint review
Chemical probe validation
Scaffold differentiation review
Defendable chemical space attribution

Technical Documentation Hub

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33 linked technical documents
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